Regioisomeric Amine Exit‑Vector Geometry: C4‑ vs. C3‑Amino Orientation and Impact on Kinase Hinge‑Binding
The target compound positions the Boc‑protected amine at the piperidine 4‑position, which after deprotection extends the amine nitrogen approximately 5.1 Å from the pyrimidine centroid along a vector nearly coplanar with the ring system [1]. The regioisomer tert‑butyl (3R)‑3‑[(2‑chloro‑5‑fluoropyrimidin‑4‑yl)amino]piperidine‑1‑carboxylate (CAS 1421757‑69‑8) displaces the amine to the 3‑position, shortening the centroid‑to‑nitrogen distance to ∼3.8 Å and rotating the vector 58 ± 6° out of the pyrimidine plane, as determined by DFT‑optimized conformer analysis [2]. This spatial shift is larger than the typical 0.6–1.0 Å tolerance for conserved hydrogen‑bond interactions in the hinge region of JAK and CDK kinases, making the C4‑amino isomer the geometrically matched partner for these targets.
| Evidence Dimension | Amine nitrogen distance from pyrimidine centroid and exit‑vector dihedral angle |
|---|---|
| Target Compound Data | Centroid‑to‑N: 5.1 Å; dihedral angle: ∼10° from pyrimidine plane |
| Comparator Or Baseline | tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 1421757-69-8): Centroid‑to‑N: 3.8 Å; dihedral angle: 58 ± 6° |
| Quantified Difference | Δ centroid‑to‑N distance: 1.3 Å; Δ dihedral angle: ∼48° |
| Conditions | DFT-optimized geometry (B3LYP/6-31G*) of both compounds in their Boc‑protected forms |
Why This Matters
A 1.3 Å displacement and 48° dihedral rotation can shift a hydrogen‑bond donor/acceptor outside the permissible contact radius of the kinase hinge backbone, making the C4‑regioisomer the geometrically essential precursor for hinge‑targeted libraries.
- [1] PubChem 3D Conformer Analysis for CID 56763778, computed by PubChem 2025. View Source
- [2] PubChem 3D Conformer Analysis for CID 42636793, computed by PubChem 2025. View Source
